![molecular formula C12H11N3O3 B1609700 5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid CAS No. 439910-96-0](/img/structure/B1609700.png)
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid
Overview
Description
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid, also known as Pyrimidineacetic acid, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antiviral Agent Research
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid and its derivatives have been explored in antiviral research. A study by Nasr and Gineinah (2002) synthesized derivatives of pyrido[2, 3‐d]pyrimidines and pyrimido[5′, 4′:5, 6]pyrido[2, 3‐d]pyrimidine, showing antiviral activity against the herpes simplex virus (HSV). This research highlights the potential of such compounds in developing new antiviral agents (Nasr & Gineinah, 2002).
Antitumor Agent Synthesis
Another application is in the synthesis of antitumor agents. Ogura and Sakaguchi (1973) reported a synthesis of pyrido[2, 3-d]pyrimidine derivatives, demonstrating their potential as antitumor agents (Ogura & Sakaguchi, 1973).
Biochemical Reactions and Synthesis
The compound and its related derivatives have been subject to various biochemical reactions and synthesis studies. Kappe and Roschger (1989) investigated reactions of Biginelli-compounds, which include derivatives of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, for the synthesis of various heterocyclic compounds (Kappe & Roschger, 1989).
Antioxidant Properties
Research by Akbas et al. (2018) explored the antioxidant properties of pyrimidine derivatives. They synthesized 5-benzoyl-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxo pyrimidine derivatives and investigated their antioxidant capabilities, revealing significant activity in scavenging radicals (Akbas et al., 2018).
properties
IUPAC Name |
2-(5-amino-6-oxo-2-phenylpyrimidin-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c13-9-6-14-11(8-4-2-1-3-5-8)15(12(9)18)7-10(16)17/h1-6H,7,13H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZGBCCQMXVQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433420 | |
Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-6-oxo-2-phenyl-1(6H)-Pyrimidineacetic acid | |
CAS RN |
439910-96-0 | |
Record name | (5-Amino-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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